molecular formula C14H19NO4 B1146983 (R)-tert-Butoxycarbonylaminop henylacetic acid methyl ester CAS No. 141190-94-5

(R)-tert-Butoxycarbonylaminop henylacetic acid methyl ester

Cat. No.: B1146983
CAS No.: 141190-94-5
M. Wt: 265.3
InChI Key:
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Description

®-tert-Butoxycarbonylaminop henylacetic acid methyl ester is an organic compound that belongs to the class of esters. Esters are widely used in organic chemistry due to their pleasant odors and their role in the synthesis of various pharmaceuticals, fragrances, and flavoring agents . This compound is particularly interesting due to its chiral nature, which means it has a specific three-dimensional arrangement that can interact uniquely with biological molecules.

Safety and Hazards

The safety data sheet for a related compound, “Fatty Acid Methyl Esters Standard Mixture”, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause drowsiness or dizziness .

Future Directions

Future research could focus on the characterization of “®-tert-Butoxycarbonylaminop henylacetic acid methyl ester” and its derivatives, as well as their potential applications in various fields. For instance, the bacteriostatic activity of 2-phenylethanol derivatives has been linked to their interaction with biomembranes . Additionally, catalytic amidations from carboxylic acid and ester derivatives are an area of ongoing research .

Biochemical Analysis

Biochemical Properties

. They are involved in various biochemical reactions, interacting with enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific structure and properties of the ester .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Similar esters are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have been shown to have stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

Similar compounds have been shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Similar compounds are known to be involved in various metabolic pathways, interacting with enzymes or cofactors and affecting metabolic flux or metabolite levels .

Transport and Distribution

Similar compounds are known to interact with transporters or binding proteins, affecting their localization or accumulation .

Subcellular Localization

Similar compounds have been shown to have specific targeting signals or post-translational modifications that direct them to specific compartments or organelles .

Preparation Methods

The synthesis of ®-tert-Butoxycarbonylaminop henylacetic acid methyl ester typically involves esterification reactions. One common method is the Steglich esterification, which uses carbodiimide coupling reagents in conjunction with solvents like dichloromethane (DCM) and N,N-dimethylformamide (DMF) . Another method involves the use of Mukaiyama’s reagent in conjunction with dimethyl carbonate (DMC) as a solvent . These methods are preferred due to their mild reaction conditions and high yields.

Chemical Reactions Analysis

®-tert-Butoxycarbonylaminop henylacetic acid methyl ester undergoes various chemical reactions, including:

Common reagents used in these reactions include water, acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

®-tert-Butoxycarbonylaminop henylacetic acid methyl ester can be compared with other esters such as ethyl acetate, methyl butyrate, and ethyl benzoate . Unlike these simpler esters, ®-tert-Butoxycarbonylaminop henylacetic acid methyl ester has a chiral center, making it unique in its ability to interact specifically with chiral biological molecules . This property makes it particularly valuable in the development of pharmaceuticals and in the study of biological processes.

Conclusion

®-tert-Butoxycarbonylaminop henylacetic acid methyl ester is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique chiral nature and ability to undergo various chemical reactions make it a valuable tool in scientific research and industrial applications.

Properties

IUPAC Name

methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(17)15-11(12(16)18-4)10-8-6-5-7-9-10/h5-9,11H,1-4H3,(H,15,17)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCUHEYOGXNRVCO-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C1=CC=CC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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